molecular formula C13H17F2N B12863999 1-[4-(Difluoromethyl)phenyl]cyclohexanamine

1-[4-(Difluoromethyl)phenyl]cyclohexanamine

Cat. No.: B12863999
M. Wt: 225.28 g/mol
InChI Key: QNBZQYINWLHFEK-UHFFFAOYSA-N
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Description

1-[4-(Difluoromethyl)phenyl]cyclohexanamine is a chemical compound with the molecular formula C13H17F2N It is characterized by the presence of a cyclohexanamine group attached to a phenyl ring substituted with a difluoromethyl group

Preparation Methods

The synthesis of 1-[4-(Difluoromethyl)phenyl]cyclohexanamine typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexanone and 4-(difluoromethyl)benzene.

    Reaction Conditions: The reaction conditions often involve the use of reducing agents, catalysts, and solvents to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions, such as temperature control, pressure regulation, and the use of continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

1-[4-(Difluoromethyl)phenyl]cyclohexanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where the difluoromethyl group can be replaced by other functional groups using appropriate reagents and conditions.

Scientific Research Applications

1-[4-(Difluoromethyl)phenyl]cyclohexanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(Difluoromethyl)phenyl]cyclohexanamine involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins, leading to modulation of their activity.

    Pathways: It can influence various biochemical pathways, resulting in changes in cellular processes and functions.

Comparison with Similar Compounds

1-[4-(Difluoromethyl)phenyl]cyclohexanamine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-[4-(Trifluoromethyl)phenyl]cyclohexanamine and 1-[4-(Methyl)phenyl]cyclohexanamine share structural similarities but differ in their substituents.

    Uniqueness: The presence of the difluoromethyl group in this compound imparts distinct chemical and physical properties, making it valuable for specific applications.

Biological Activity

1-[4-(Difluoromethyl)phenyl]cyclohexanamine is a chemical compound with significant potential in various biological applications, particularly in medicinal chemistry and pharmacology. Its unique structure, characterized by a difluoromethyl group attached to a phenyl ring and a cyclohexanamine backbone, suggests diverse biological activities, including enzyme inhibition and receptor modulation.

  • Molecular Formula : C13H17F2N
  • Molecular Weight : 225.28 g/mol
  • IUPAC Name : 1-[4-(difluoromethyl)phenyl]cyclohexan-1-amine
  • Canonical SMILES : C1CCC(CC1)(C2=CC=C(C=C2)C(F)F)N

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through its interaction with molecular targets such as enzymes and receptors. The following sections detail specific activities and findings from recent studies.

The compound's mechanism of action involves:

  • Enzyme Inhibition : Potential inhibition of specific enzymes, which may modulate metabolic pathways.
  • Receptor Binding : Interaction with receptors that could influence cellular signaling pathways.

Antibacterial Activity

A study explored the synthesis of novel derivatives containing difluoromethyl groups, revealing enhanced antibacterial properties against various bacterial strains. The introduction of the difluoromethyl moiety was shown to improve lipophilicity and maintain hydrogen bonding capabilities, which are crucial for antibacterial activity .

Table 1: Antibacterial Activity of Difluoromethyl Derivatives

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies and Research Findings

  • Study on Antibacterial Efficacy :
    • Researchers synthesized a series of compounds, including those with the difluoromethyl group, and tested them against fourteen bacterial strains. The results indicated that compounds with this modification exhibited improved antibacterial activity compared to their non-fluorinated counterparts .
  • Potential for Drug Development :
    • The compound is being investigated as a precursor in drug development due to its ability to interact with biological targets effectively. Its structural features allow for modifications that can enhance therapeutic efficacy while minimizing toxicity .
  • Comparative Analysis :
    • A comparative study highlighted that similar compounds, such as those containing trifluoromethyl groups, showed different biological profiles. The difluoromethyl substitution provided distinct advantages in terms of metabolic stability and receptor affinity .

Properties

Molecular Formula

C13H17F2N

Molecular Weight

225.28 g/mol

IUPAC Name

1-[4-(difluoromethyl)phenyl]cyclohexan-1-amine

InChI

InChI=1S/C13H17F2N/c14-12(15)10-4-6-11(7-5-10)13(16)8-2-1-3-9-13/h4-7,12H,1-3,8-9,16H2

InChI Key

QNBZQYINWLHFEK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC=C(C=C2)C(F)F)N

Origin of Product

United States

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